molecular formula C11H9ClN2O B15072822 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone CAS No. 1022154-85-3

1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone

Cat. No.: B15072822
CAS No.: 1022154-85-3
M. Wt: 220.65 g/mol
InChI Key: SAOFYOLRHBJZAS-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is a versatile small molecule scaffold used in various research and industrial applications. It is a compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol . The compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acetylating agent. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanone is unique due to the presence of both the chloro substituent and the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

1022154-85-3

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(2-chloro-4-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3

InChI Key

SAOFYOLRHBJZAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl

Origin of Product

United States

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